Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Overview
Description
“Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound . It is also known as "1-Isobutyl-3- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea" .
Synthesis Analysis
The synthesis of this compound involves several steps . The residue was purified by silica gel chromatography to give 1-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1b (2.05 g, yield:31.8percent) as a yellow liquid .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom, which is part of a dioxaborolane ring . This ring is tetramethylated, meaning it has four methyl groups attached .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 248-249°C , a density of 1.003 g/mL at 25°C , and a refractive index of n20/D 1.4740 .Scientific Research Applications
Reactivity and Structural Analysis
Carbamates, including those similar to Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, are crucial in studying molecular structures and reactivity. For instance, the analysis of the crystal and molecular structure of related carbamate compounds provides insights into their stability, reactivity, and potential applications in material science and molecular engineering (Leadbetter, Mazid, & Malik, 1980). These studies often focus on the transitions between different phases (e.g., crystal to smectic phases), which are essential for applications in liquid crystal displays and other advanced materials.
Synthesis and Characterization
The synthesis and characterization of compounds with carbamate groups have been a subject of research due to their wide range of applications in medicinal chemistry and material science. Techniques for the high-performance liquid chromatography determination of carbamate compounds, including phenyl carbamates, have been developed to assess their purity, concentration, and potential impurities, which is critical for their application in pharmaceuticals and chemical synthesis (Milchert & Paździoch, 1994).
Medicinal Chemistry Applications
In medicinal chemistry, carbamate compounds are explored for their pharmacological properties. For example, studies on the pharmacological activity of optical isomers of phenibut, a compound structurally related to carbamates, highlight the importance of stereochemistry in the biological activity of these molecules (Dambrova et al., 2008). Such research underscores the potential of carbamates in designing drugs with targeted biological activities.
Material Science and Polymer Chemistry
Carbamates also find applications in material science, particularly in the development of thermoplastic polyurethane blends and other polymers. The reactivity of functional groups with urethanes, including carbamates, has been studied to improve the compatibility and performance of polymer blends (Lu, Hoye, & Macosko, 2002). These findings are crucial for developing advanced materials with specific mechanical, thermal, and chemical properties.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methylpropyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-12(2)11-21-15(20)19-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFHHGKWVMCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |
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